molecular formula C7H6FN B1468287 3-(1-Fluorovinyl)pyridine CAS No. 1331912-54-9

3-(1-Fluorovinyl)pyridine

Cat. No.: B1468287
CAS No.: 1331912-54-9
M. Wt: 123.13 g/mol
InChI Key: BZUQOWIILINRIG-UHFFFAOYSA-N
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Description

3-(1-Fluorovinyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorovinyl group attached to the third position of the pyridine ring

Biochemical Analysis

Biochemical Properties

3-(1-Fluorovinyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the fluorovinyl group can form strong hydrogen bonds and participate in π-π interactions, which can modulate the binding affinity of the compound to its target proteins. Enzymes such as cytochrome P450 and flavin-containing monooxygenases are known to metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular macromolecules .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways such as the MAPK and PI3K-Akt pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The fluorovinyl group enhances the compound’s ability to form hydrogen bonds and π-π interactions, which are critical for its binding to target proteins. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive oxygen species . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and gene expression changes . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes and flavin-containing monooxygenases . These enzymes catalyze the oxidation of the fluorovinyl group, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be localized to specific organelles, such as the mitochondria, endoplasmic reticulum, and nucleus, depending on its binding interactions and post-translational modifications . These localization patterns can affect the compound’s activity and function, as well as its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . This method provides a high yield of the desired product under mild reaction conditions.

Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-(1-Fluorovinyl)pyridine, often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of fluorinating agents like Selectfluor® is common due to their effectiveness and reliability .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Fluorovinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the fluorovinyl group to other functional groups.

    Substitution: The fluorovinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-(1-Fluorovinyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Fluorovinyl)pyridine involves its interaction with various molecular targets. The fluorovinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Fluoropyridine

Comparison: 3-(1-Fluorovinyl)pyridine is unique due to the presence of the fluorovinyl group, which imparts distinct chemical properties compared to other fluorinated pyridines. This group enhances the compound’s reactivity and potential for forming specific interactions, making it valuable for various applications .

Properties

IUPAC Name

3-(1-fluoroethenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUQOWIILINRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CN=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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